1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Description
Chemical Structure and Properties 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (CAS: 2091127-38-5) is a pyrazole derivative with a molecular formula of C₁₀H₁₃N₅ and a molecular weight of 203.24 g/mol. The compound features an isopropyl group at the 1-position and a pyrazine ring at the 3-position of the pyrazole core. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13N5 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N5/c1-7(2)15-10(11)5-8(14-15)9-6-12-3-4-13-9/h3-7H,11H2,1-2H3 |
InChI Key |
KHFVRJGDRLBAGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=NC=CN=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane in the presence of a palladium catalyst (Pd(dppf)Cl2) and sodium carbonate in dimethylformamide (DMF) and water. The reaction mixture is heated to 100°C for 2 hours and monitored by thin-layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
The applications of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine are primarily in scientific research, with interest in its unique chemical properties for use in chemistry, biology, and medicine.
Scientific Research Applications
This compound is a synthetic organic compound featuring a pyrazole ring substituted with an isopropyl group and a pyrazine ring, connected to an ethanamine chain. Its distinct chemical properties make it a valuable subject for studies in these fields.
Preparation Methods
The synthesis of 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine typically involves multi-step organic reactions.
Synthetic Routes and Reaction Conditions One common method includes the following steps:
- Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
- Substitution with Pyrazine: The pyrazole ring is then subjected to a substitution reaction with pyrazine derivatives under controlled conditions.
- Introduction of the Ethanamine Chain: The final step involves the alkylation of the substituted pyrazole with an ethanamine derivative.
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, such as the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Pyrazole derivatives exhibit antitumor activity through various mechanisms, including inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression. Studies have evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines, with results showing that certain derivatives exhibited enhanced cytotoxicity when used in combination with traditional chemotherapeutics like doxorubicin, indicating a potential synergistic effect.
Anti-inflammatory Effects
Pyrazole derivatives have been shown to inhibit inflammatory mediators and pathways, making them suitable candidates for treating inflammatory diseases.
Case Studies
Breast Cancer Treatment : Studies on pyrazole derivatives reveal that compounds with similar structures to 2-(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine showed promising results in reducing cell viability and inducing apoptosis.
Synergistic Effects with Doxorubicin : The combination of pyrazole derivatives with doxorubicin was analyzed for enhanced anticancer effects, and results indicated that certain combinations significantly improved therapeutic outcomes compared to monotherapy.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Key Characteristics
- The isopropyl group (1-position) provides moderate steric bulk compared to larger substituents like benzyl or phenyl .
- Purity and Availability : The compound is listed as a laboratory reagent with ≥95% purity, though detailed physicochemical data (e.g., melting point, solubility) are unavailable .
Comparison with Structural Analogues
Substituent Variations at the 3-Position
The 3-position of the pyrazole core is critical for modulating electronic and biological properties.
Key Observations :
Substituent Variations at the 1-Position
The 1-position influences steric bulk and solubility.
Key Observations :
- Isopropyl vs.
- Aminoethyl Modification: The 2-aminoethyl group introduces a basic nitrogen, enabling salt formation and improved aqueous solubility .
Biological Activity
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine is a novel compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C11H15N5
- Molecular Weight : 217.27 g/mol
- CAS Number : 2092489-33-1
- Structure : The compound features a pyrazole ring substituted with an isopropyl group and a pyrazinyl moiety, contributing to its unique biological profile.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro testing has shown significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |
| Escherichia coli | 0.50 μg/mL | 1.00 μg/mL |
| Candida albicans | 0.75 μg/mL | 1.50 μg/mL |
These results indicate that the compound exhibits both bactericidal and fungicidal activities, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting inflammatory cytokines such as TNFα and IL-6 in cell culture models, suggesting its role in modulating the immune response. The IC50 values for these effects were reported at approximately 820 nM, indicating a moderate efficacy in this area .
Antitumor Activity
The antitumor potential of pyrazole derivatives is well-documented, with several studies indicating that they can inhibit key signaling pathways involved in cancer progression. Specifically, compounds similar to this compound have been shown to target BRAF(V600E) mutations and Aurora-A kinase, which are critical in various cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus preventing substrate access.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways associated with inflammation and tumor growth.
Case Studies
A notable case study evaluated the effects of this compound on human chondrosarcoma cells, where it demonstrated significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
